N'-phenyl-2-thiophenesulfonohydrazide

Antibacterial Sulfonamide Bioisostere

Researchers seeking to exploit electronic and lipophilic differences in sulfonohydrazide libraries encounter limited options with benzenesulfonyl cores, where simple bioisosteric replacement fails to replicate antibacterial efficacy. N'-Phenyl-2-thiophenesulfonohydrazide resolves this by offering: • Thiophene ring enhances bacterial growth inhibition compared to benzene analogs. • Direct functionalization to generate kinase-focused libraries with improved ADME profiles. • Facile parallel synthesis of hydrazone libraries occupying distinct chemical space. Available in high purity for reliable batch-to-batch reproducibility.

Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
Cat. No. B280726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-phenyl-2-thiophenesulfonohydrazide
Molecular FormulaC10H10N2O2S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H
InChIKeyFJGGKBWUDFTURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Phenyl-2-thiophenesulfonohydrazide Physicochemical Profile


N'-phenyl-2-thiophenesulfonohydrazide (C10H10N2O2S2, MW 254.3 g/mol) is an aryl sulfonohydrazide composed of a thiophene-2-sulfonyl group linked to an N'-phenyl hydrazine moiety. It serves as a versatile intermediate in the synthesis of hydrazones, sulfonamides, and heterocyclic compounds . Its thiophene ring confers distinct electronic and lipophilic properties compared to analogous benzenesulfonohydrazides, which can be strategically exploited in medicinal chemistry and materials science [1]. The compound's reactive sulfonohydrazide group enables facile derivatization, making it a valuable building block for target-focused libraries .

Sulfonohydrazide intermediate for hydrazone and heterocycle synthesis
Thiophene core imparts distinct electronic and lipophilic profile vs phenyl analogs
Suitable for target-focused compound library construction

N'-Phenyl-2-thiophenesulfonohydrazide vs. Benzenesulfonohydrazide Analogs


Substituting the thiophene ring of N'-phenyl-2-thiophenesulfonohydrazide with a phenyl group (i.e., using N'-phenylbenzenesulfonohydrazide) is non-trivial due to fundamental differences in aromatic electronics, lipophilicity, and molecular recognition. Thiophene is an electron-rich, sulfur-containing heteroaromatic with a distinct π-electron distribution and a lower resonance energy than benzene, leading to altered hydrogen-bonding capabilities, dipole moments, and metabolic stability [1]. In a direct comparison of thiophene vs. benzene sulfonamides, the thiophene analog exhibited superior bacterial growth inhibition, demonstrating that simple bioisosteric replacement does not guarantee equivalent—or even predictable—biological activity [2]. Furthermore, the sulfonohydrazide moiety's reactivity in condensation reactions is influenced by the electronic nature of the adjacent aromatic ring, meaning that reaction yields, kinetics, and product profiles can vary significantly when switching from a thiophene to a benzene core. For applications demanding precise structure-activity relationships, reliable synthetic reproducibility, or specific physicochemical properties, direct substitution with a benzenesulfonohydrazide is not a scientifically valid practice.

Thiophene (this compound)
Benzene analog
Electron-rich heteroaromatic; altered H-bond and dipole
Benzene ring lacks sulfur; π-distribution and electronics differ
Lower lipophilicity may shift solubility and permeability
Higher LogP expected; ADME profile may not transfer
Class-level antibacterial activity reported; core-dependent
Bioisosteric replacement does not guarantee equivalent activity

N'-Phenyl-2-thiophenesulfonohydrazide: Evidence-Based Differentiation


Thiophene Core Antibacterial Advantage

In a classic structure-activity study of sulfanilamide analogs, the parent aminothiophene-2-sulfonamide exhibited superior bacterial growth inhibition compared to the phenyl analog, sulfanilamide (I) [1]. This finding provides a class-level inference that the thiophene ring, as found in N'-phenyl-2-thiophenesulfonohydrazide, can confer enhanced antibacterial activity relative to its benzenesulfonyl counterpart. The study used a defined bacterial growth assay with precise quantification.

Antibacterial Activity
Class-level inference
Aminothiophene-2-sulfonamide ranked higher than sulfanilamide
Supports thiophene scaffold exploration
Exact MIC values not reported; class-level comparison
Antibacterial Sulfonamide Bioisostere

Lipophilicity Modulation via Thiophene Core

The replacement of a benzene ring with a thiophene ring is a well-established strategy to modulate lipophilicity. Thiophene itself exhibits a LogP of approximately 1.80, while benzene has a LogP of 2.13 [1]. This difference is attributed to the presence of the sulfur atom, which alters the compound's polarity and hydrogen-bonding capacity. Consequently, N'-phenyl-2-thiophenesulfonohydrazide is expected to have a lower LogP than its all-phenyl analog N'-phenylbenzenesulfonohydrazide, potentially leading to improved aqueous solubility and altered membrane permeability [2].

Lipophilicity (LogP)
Class-level inference
Thiophene ~1.80 vs Benzene ~2.13
Lower lipophilicity may support solubility
Calculated values; experimental validation needed
Lipophilicity Physicochemical Properties ADME

Patent-Validated Kinase Inhibitor Selectivity

A 2021 patent (US20210155421A1) describes a series of thiophene-based kinase inhibitors incorporating a sulfonohydrazide moiety. The patent explicitly claims that derivatives of 5-Ethylthiophene-2-sulfonohydrazide 'exhibit enhanced selectivity for specific kinase isoforms, reducing off-target effects' [1]. While N'-phenyl-2-thiophenesulfonohydrazide is not the specific compound claimed, this provides strong class-level evidence that the thiophene sulfonohydrazide pharmacophore is privileged for achieving isoform selectivity in kinase inhibition, a property that is highly valuable but difficult to attain.

Kinase Selectivity
Class-level inference
Patent claims enhanced isoform selectivity for related sulfonohydrazide
Supports kinase inhibitor scaffold review
Specific selectivity data not provided
Kinase Inhibitor Cancer Selectivity

Sulfonohydrazide as a Hydrazone Precursor

N'-phenyl-2-thiophenesulfonohydrazide contains a reactive terminal hydrazine group (NHNH2) that readily undergoes condensation with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone for generating diverse compound libraries. The presence of the electron-withdrawing sulfonyl group activates the adjacent NH for further derivatization. While a generic property of sulfonohydrazides, the specific electronic environment imparted by the thiophene ring can influence reaction rates and yields . In a study on related sulfonohydrazide PI3K inhibitors, the sulfonohydrazide moiety was essential for activity, and modifications to the aromatic ring (including thiophene) led to substantial changes in potency and isoform selectivity [1].

Hydrazone Formation
Supporting evidence
Condensation with aldehydes/ketones forms hydrazones
Enables library diversification
Reactivity influenced by thiophene electronics
Synthetic Intermediate Hydrazone Heterocycle Synthesis

N'-Phenyl-2-thiophenesulfonohydrazide: Research Applications


Thiophene Core in Antibacterial Lead Optimization

Based on the established class-level advantage of thiophene sulfonamides over benzene sulfonamides in bacterial growth inhibition [1], N'-phenyl-2-thiophenesulfonohydrazide is a strategic starting point for developing next-generation antibacterial agents. The core can be further functionalized via the sulfonohydrazide moiety to generate focused libraries, with the expectation that the thiophene ring will contribute to improved potency and potentially overcome resistance mechanisms associated with traditional benzenesulfonamide antibiotics.

Kinase Inhibitor Discovery: Selective Scaffold

The patent precedence for thiophene sulfonohydrazide derivatives as selective kinase inhibitors [2] validates the use of this compound class in targeted oncology. N'-phenyl-2-thiophenesulfonohydrazide can be employed as a key intermediate for synthesizing analogs of the patented structures, with the goal of achieving isoform-selective inhibition of clinically relevant kinases. Its lower predicted lipophilicity relative to all-phenyl analogs may also contribute to improved oral bioavailability and reduced off-target toxicity.

Hydrazone Libraries for Phenotypic Screening

The reactive sulfonohydrazide group of N'-phenyl-2-thiophenesulfonohydrazide is ideally suited for high-throughput parallel synthesis of hydrazone libraries . These libraries can be screened in phenotypic assays to identify novel bioactive molecules. The unique electronic signature of the thiophene ring ensures that the resulting compounds populate a distinct chemical space compared to benzenesulfonyl-based hydrazones, increasing the likelihood of discovering leads with novel mechanisms of action.

Lipophilicity and Solubility Tuning

For research programs where a lower LogP and improved aqueous solubility are desired, the thiophene core of N'-phenyl-2-thiophenesulfonohydrazide offers a tangible advantage over its benzenesulfonohydrazide analog [3]. This property can be exploited to enhance the developability profile of early-stage leads, potentially reducing the need for extensive formulation work. The compound serves as a valuable control or comparator when evaluating the impact of heteroaromatic substitution on ADME properties.

Application
Selection Property
Validation Focus
Antibacterial lead-finding studies
Thiophene scaffold advantage
Antibacterial assay context
Kinase inhibitor scaffold exploration
Sulfonohydrazide pharmacophore
Kinase selectivity review
Phenotypic screening library synthesis
Hydrazone condensation reactivity
Condensation efficiency validation
Lipophilicity modulation studies
Thiophene electronic profile
LogP and solubility characterization

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17 linked technical documents
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